molecular formula C9H11BrN2 B12842253 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12842253
M. Wt: 227.10 g/mol
InChI Key: GSRYUIDSXXQPBO-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 7th position and two methyl groups at the 3rd position of the pyrrolo[3,2-c]pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The pyridine ring can be reduced to form more saturated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce hydroxylated or reduced derivatives, respectively.

Scientific Research Applications

7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolo[3,2-c]pyridine ring system play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine:

Uniqueness: The presence of the bromine atom in 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H11BrN2/c1-9(2)5-12-8-6(9)3-11-4-7(8)10/h3-4,12H,5H2,1-2H3

InChI Key

GSRYUIDSXXQPBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=NC=C21)Br)C

Origin of Product

United States

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